4-Hydroxy-3-nitrobenzaldehyde
Overview
Description
4-Hydroxy-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO4. It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzene ring, along with an aldehyde group (-CHO). This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
It is known to react with 3-bromobenzohydrazide in methanol to yield (e)-3-bromo-n′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide .
Mode of Action
The compound interacts with its targets through a chemical reaction. Specifically, 4-Hydroxy-3-nitrobenzaldehyde reacts with 3-bromobenzohydrazide in methanol to yield (E)-3-bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide . This suggests that the compound may act as a precursor in the synthesis of other compounds.
Biochemical Pathways
It is used in the synthesis of other compounds, suggesting it may play a role in various biochemical reactions .
Result of Action
It is known to be used in the synthesis of other compounds, suggesting it may have a role in various chemical reactions .
Action Environment
It is known that the compound reacts with 3-bromobenzohydrazide in methanol , suggesting that the reaction environment may influence its action.
Biochemical Analysis
Biochemical Properties
4-Hydroxy-3-nitrobenzaldehyde has been found to interact with certain enzymes and proteins in biochemical reactions . For instance, it has been used as the aldehyde component in an enantioselective thioester aldol reaction . This reaction was catalyzed by copper (II) triflate in the presence of a chiral bisoxazoline ligand
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitrobenzaldehyde can be synthesized through the nitration of 4-hydroxybenzaldehyde. The process involves suspending 4-hydroxybenzaldehyde in ice-cold acetic acid and adding a nitrating agent, such as nitric acid, dropwise with stirring. The reaction mixture is then cooled, filtered, and the product is recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 4-hydroxy-3-nitrobenzoic acid.
Reduction: The nitro group can be reduced to an amino group, resulting in 4-hydroxy-3-aminobenzaldehyde.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 4-Hydroxy-3-nitrobenzoic acid.
Reduction: 4-Hydroxy-3-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Hydroxy-3-nitrobenzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Hydroxy-3-nitrobenzaldehyde can be compared with other similar compounds, such as:
4-Hydroxybenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzaldehyde: Lacks the hydroxyl group, affecting its solubility and reactivity.
4-Hydroxy-3-aminobenzaldehyde: Formed by the reduction of this compound, exhibiting different chemical and biological properties.
The uniqueness of this compound lies in the presence of both hydroxyl and nitro groups, which confer distinct reactivity and versatility in various applications .
Properties
IUPAC Name |
4-hydroxy-3-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHJCZRFJGXPTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184195 | |
Record name | 4-Hydroxy-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3011-34-5 | |
Record name | 4-Hydroxy-3-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3011-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-nitrobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003011345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3011-34-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138267 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.220 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the biological activities of derivatives synthesized from 4-hydroxy-3-nitrobenzaldehyde?
A1: Research indicates that certain hydrazone derivatives of this compound, specifically those containing a benzo[d]thiazole group, exhibit weak antibacterial and antifungal activity. Compounds tested against B. subtilis, S. cerevisiae, E. coli, and P. aeruginosa showed activity at a concentration of 200 µg/L. []
Q2: Can you describe the crystal structure of this compound?
A2: this compound crystallizes with two independent molecules in the unit cell. [] The hydroxyl group in each molecule forms two hydrogen bonds: an intramolecular bond with the nitro group and an intermolecular bond with the aldehyde group of a neighboring molecule. This arrangement results in a linear chain structure within the crystal. []
Q3: How is this compound used in the synthesis of other compounds?
A3: this compound serves as a versatile starting material for synthesizing various compounds. It readily undergoes condensation reactions with amines to form Schiff bases. [] For example, it reacts with S-benzyl dithiocarbazate to create a new bidentate NS Schiff base ligand. [] This ligand can then be used to synthesize metal complexes with potential biological activities. [] Additionally, it can be reacted with anthrone to produce 10-(4-Hydroxy-3-nitrobenzylidene)anthrone. []
Q4: Has this compound been used in the synthesis of fluorescent probes?
A4: Yes, researchers have utilized this compound in the synthesis of a novel exocyclic ring-fused boron-dipyrromethene (BODIPY) derivative. [] This BODIPY derivative demonstrated sensitivity to pH changes in basic solutions, highlighting its potential as a fluorescent probe for pH sensing within a specific alkaline range. []
Q5: Are there any studies investigating the interaction of this compound with resveratrol?
A5: Research shows that in an acidic environment (pH 3.0), this compound is one of the oxidative breakdown products formed when the stilbene antioxidant resveratrol reacts with nitrite ions. [] This reaction also yields other products, including nitro derivatives of resveratrol and dimers. []
Q6: What spectroscopic techniques are typically used to characterize this compound?
A6: Researchers commonly employ a combination of spectroscopic techniques to characterize this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , ] These techniques provide valuable information about the compound's functional groups, structure, and molecular weight.
Q7: Can this compound be used in the synthesis of spirolactones?
A7: Yes, researchers have successfully synthesized new spirolactones using this compound as a starting material. [] These syntheses demonstrate the utility of this compound in accessing diverse chemical structures.
Q8: Are there any documented applications of this compound in the synthesis of dyes for keratin fibers?
A8: While not a dye itself, this compound is listed as a potential component (component B) in a patent describing novel substances for dyeing keratin fibers, particularly human hair. [] The patent highlights the ability of these substances, which include at least one compound of a specific formula (component A) and an aldehyde like this compound, to produce vibrant and lightfast hair colors. []
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